molecular formula C4H7F2N3O B15320023 4-Azido-2,2-difluorobutan-1-ol

4-Azido-2,2-difluorobutan-1-ol

Cat. No.: B15320023
M. Wt: 151.11 g/mol
InChI Key: IQXCANHMCIFYOR-UHFFFAOYSA-N
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Description

4-Azido-2,2-difluorobutan-1-ol is an aliphatic azido alcohol characterized by a hydroxyl group at position 1, two fluorine atoms at position 2, and an azide (-N₃) group at position 2. The molecular formula is C₄H₇F₂N₃O, with a molecular weight of 151.12 g/mol.

Properties

Molecular Formula

C4H7F2N3O

Molecular Weight

151.11 g/mol

IUPAC Name

4-azido-2,2-difluorobutan-1-ol

InChI

InChI=1S/C4H7F2N3O/c5-4(6,3-10)1-2-8-9-7/h10H,1-3H2

InChI Key

IQXCANHMCIFYOR-UHFFFAOYSA-N

Canonical SMILES

C(CN=[N+]=[N-])C(CO)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 4-chloro-2,2-difluorobutan-1-ol, is treated with sodium azide (NaN₃) in an appropriate solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds as follows:

4-Cl-2,2-difluorobutan-1-ol+NaN34-Azido-2,2-difluorobutan-1-ol+NaCl\text{4-Cl-2,2-difluorobutan-1-ol} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaCl} 4-Cl-2,2-difluorobutan-1-ol+NaN3​→this compound+NaCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions

4-Azido-2,2-difluorobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed

    Triazoles: Formed via cycloaddition reactions.

    Amines: Formed via reduction of the azido group.

Scientific Research Applications

4-Azido-2,2-difluorobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azido-2,2-difluorobutan-1-ol largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with alkynes to form triazoles. The fluorine atoms can influence the reactivity and stability of the compound by inductive effects, making it a valuable intermediate in various chemical transformations .

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound C₄H₇F₂N₃O 151.12 -OH, -N₃, 2×-F High polarity, potential photoactivity
4-Azidobutan-1-ol C₄H₉N₃O 115.13 -OH, -N₃ Simpler synthesis, lower stability
4-Azido-2,3,5,6-Tetrafluoropyridine C₅HF₄N₄ 196.08 Aromatic -N₃, 4×-F Thermal stability, nitrene generation
4-Azido-2,3-bis(4-methoxyphenyl)quinoline C₂₄H₁₉N₃O₂ 381.43 Aromatic -N₃, -OCH₃ Biologically active intermediate

Key Research Findings

  • Synthetic Pathways: While 4-azidoquinolines are synthesized via Pd-catalyzed cross-coupling (e.g., PdCl₂(PPh₃)₂/PCy₃ systems) , aliphatic azido alcohols like 4-azidobutan-1-ol may involve nucleophilic substitution (e.g., NaN₃ with halide precursors) .
  • Stability: Fluorination in azides (e.g., tetrafluoropyridines) reduces explosive tendencies compared to non-fluorinated analogs, suggesting this compound may exhibit enhanced safety .
  • Electronic Properties : Azido benzoates exhibit HOMO/LUMO levels suitable for electron transfer applications, though aliphatic analogs require further study .

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